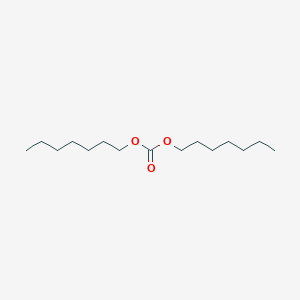
Diheptyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptyl carbonate is an organic compound belonging to the class of dialkyl carbonates. It is characterized by its chemical structure, which consists of two heptyl groups attached to a carbonate group. This compound is known for its applications as a plasticizer and solvent, offering an environmentally friendly alternative to traditional phthalate-based plasticizers.
準備方法
Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:
(CH3O)2CO+2C7H15OH→C7H15OCOOC7H15+2CH3OH
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different dialkyl carbonates.
Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Heptanol and carbon dioxide.
Transesterification: Different dialkyl carbonates.
Oxidation: Heptanoic acid and carbon dioxide.
科学的研究の応用
Diheptyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and plasticizer in polymer chemistry.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.
類似化合物との比較
- Diethyl carbonate
- Dimethyl carbonate
- Dibutyl carbonate
Comparison: Diheptyl carbonate is unique due to its longer alkyl chains, which provide better plasticizing efficiency and lower volatility compared to shorter-chain carbonates like diethyl carbonate and dimethyl carbonate. This makes it particularly suitable for applications requiring high-performance plasticizers with minimal environmental impact.
特性
CAS番号 |
7452-64-4 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC名 |
diheptyl carbonate |
InChI |
InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChIキー |
ZYKOICDLSSOLAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)OCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


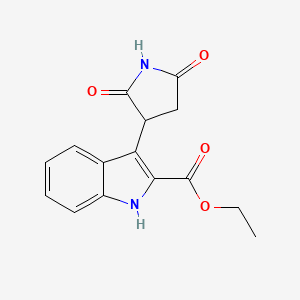
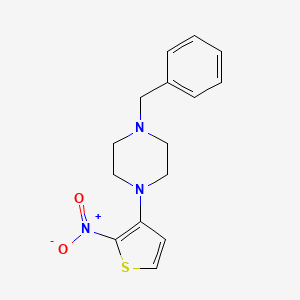
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
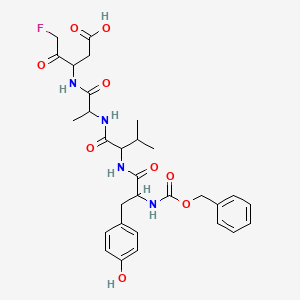
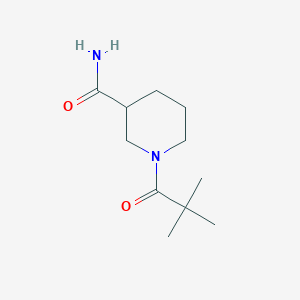
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
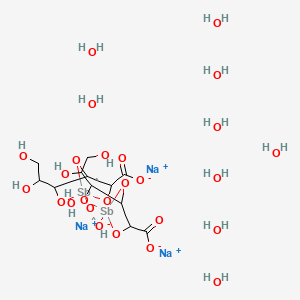
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
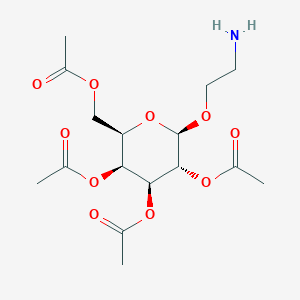
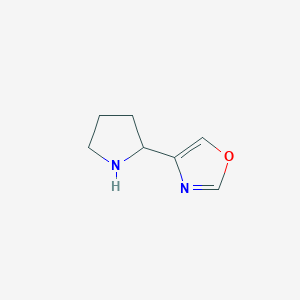
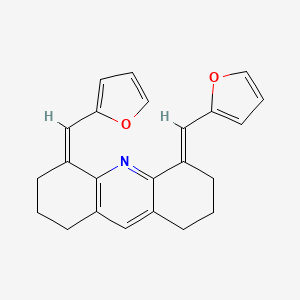
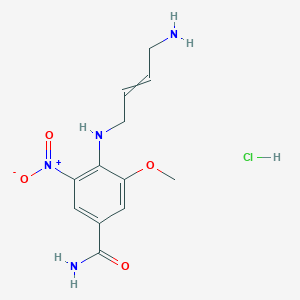

![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
